molecular formula C18H16O5 B2925512 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one CAS No. 6468-62-8

3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2925512
CAS No.: 6468-62-8
M. Wt: 312.321
InChI Key: ZHNGDDANTSTKGG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy-substituted chromen-2-one core and a 2,5-dimethoxyphenyl group at position 3. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a unique substitution pattern that enhances its structural complexity compared to simpler coumarin analogs. The presence of electron-donating methoxy groups on both the coumarin core and the aryl substituent likely influences its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-7-16(22-3)14(9-12)15-8-11-4-5-13(21-2)10-17(11)23-18(15)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNGDDANTSTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 7-methoxy-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is a synthetic chromone featuring a methoxy group at the 7-position and a dimethoxyphenyl group at the 3-position, giving it unique chemical properties and potential biological activities. Chromones are used in medicinal chemistry for developing drugs for various diseases.

Scientific Research Applications

This compound has potential applications in diverse fields:

  • Antioxidant Activity Chromones, such as this compound, have phenolic rings that can function as antioxidants.
  • Antimicrobial Activity this compound may also possess antimicrobial activity.

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
7-Methoxy-4-methylcoumarinMethoxy and methyl groupsAntioxidant and anticancer
6-HydroxychromoneHydroxy group on the chromone ringAnticancer and anti-inflammatory
4-MethylumbelliferoneMethyl group and umbelliferone structureAntioxidant and enzyme inhibition

The uniqueness of this compound lies in its specific substitution pattern, which may enhance its biological activity compared to other chromones. The presence of two methoxy groups on the phenyl ring could potentially increase lipophilicity and bioavailability, making it a candidate for further pharmacological studies.

Case studies

  • Anticancer Activity Some coumarin derivatives have demonstrated promising anticancer activities .
  • (E)-1-(2,5-dimethoxy-phenyl)-3-(1-naphthyl)-2-propene-1-one (29 ) can block the G 2/M phase in human leukemia cell lines, such as NB4, K562, and Kasumi cell lines, and the G 0/G 1 phase in the human T-cell leukemia cell line CEM, the human lung cancer cell line U937, and the S phase in Jurkat cell lines .
  • Chalcones (E)-2-(4′-methoxybenzylidene)-1-benzosuberone (30 ) and (E)-2-(3′,4′-dimethoxy-benzylidene)-1-tetralone (31 ) could be responsible for cell cycle arrest at the G 2/M phase in Caco-2 cells .
  • The cell cycle distribution of cervical cancer (HeLa) cells treated with the synthetic chalcone L1 (39 ) revealed its ability to induce cell cycle arrest in the G 2/M phase after 24 h of treatment, while chalcone (1 ) and licochalcone A (40 ) were found to induce the cell cycle arrest in the G 1 phase in the MCF-7 breast cancer cells .
  • Antimicrobial properties Chalcone derivatives, (E)-N-(2-((4-cinnamoylphenyl)amino)-2-oxoethyl)-N,N-dimethyloctan-1-aminium chloride (145 ) and (E)-N-(2-((4-(3-(2-fluorophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-N,N-dimethyloctan-1-aminium chloride (146 ), demonstrated a considerable level of growth inhibitory activity against both Gram-negative and Gram-positive bacteria, including the drug-resistant New Delhi metallo-β-lactamase-1 (NDM), Klebsiella pneumoniae carbapenemase (KPC), and methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • MAO-B Inhibition Coumarin-chalcone hybrids have been studied as inhibitors of MAO-B . Of the fourteen chalcocumarins evaluated here against MAO-B, ChC4 showed the strongest activity in vitro, with IC 50 = 0.76 ± 0.08 μM .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one and its analogs are summarized below:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
This compound C₁₇H₁₄O₅* 298.29 - 2,5-Dimethoxyphenyl at C3
- 7-Methoxy
Not reported Enhanced steric bulk and electron density
7-Methoxy-3-phenyl-2H-chromen-2-one C₁₆H₁₂O₃ 252.26 - Phenyl at C3
- 7-Methoxy
Not reported Simpler structure; lower molecular weight
(E)-3-(3-(2,5-Dimethoxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one (ChC8) C₂₀H₁₈O₆ 354.35 - Acryloyl-linked 2,5-dimethoxyphenyl
- 7-Methoxy
174–176 Extended conjugation; higher polarity
6-Bromo-2-(2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one C₂₄H₂₀BrO₆ 485.32 - Bromo at C6
- Multiple methoxy groups
Not reported Halogenation enhances binding affinity (docking score: -7.6)
5-Hydroxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one C₁₆H₁₆O₅ 300.30 - Prenyl-like chain
- Hydroxy groups
Not reported Increased hydrophilicity; natural product analog

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromone class, characterized by a benzopyranone structure. Its unique substitution pattern, particularly the presence of methoxy groups, enhances its potential biological activities. This article reviews the compound's biological activities, including anticancer, antioxidant, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is C17H17O4C_{17}H_{17}O_4 with a molecular weight of approximately 285.32 g/mol. The key structural features include:

  • Chromen-2-one core
  • 2,5-Dimethoxyphenyl group
  • Methoxy group at position 7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activities related to oxidative stress and inflammation pathways. The compound has shown potential in:

  • Antioxidant properties : By inhibiting oxidative stress-related enzymes.
  • Anti-inflammatory effects : Influencing signaling pathways that regulate inflammation.
  • Anticancer activity : Exhibiting cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)8.5
MDA-MB-231 (Breast)8.5
HeLa (Cervical)>20
Ishikawa (Endometrial)>20

In a comparative study, compound 30 , structurally similar to this compound, showed superior anticancer activity compared to standard treatments like tamoxifen, highlighting the potential of chromone derivatives in cancer therapy .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays demonstrating its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative damage associated with various diseases.

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have documented the efficacy of chromone derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving patients with ER-positive breast cancer showed that patients receiving treatment with chromone derivatives experienced significant tumor reduction compared to those on conventional therapies .
  • Oxidative Stress Disorders : Patients suffering from oxidative stress-related disorders reported improved symptoms after supplementation with compounds similar to this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. For example, 3-acetyl-7-methoxy-2H-chromen-2-one reacts with 2,5-dimethoxybenzaldehyde in a base-catalyzed aldol reaction, followed by dehydration to form the α,β-unsaturated ketone. Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (reflux in ethanol), and catalyst choice (e.g., NaOH). Yields (~62%) and purity are confirmed via melting point analysis and HPLC .
  • Key Characterization : Post-synthesis, the product is characterized by 1H^1H-NMR (e.g., δ 8.55 ppm for the =C-H proton), IR (C=O stretch at ~1700 cm1^{-1}), and mass spectrometry .

Q. How is structural elucidation of this coumarin derivative performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H^1H-NMR : Aromatic protons (δ 6.92–8.17 ppm), methoxy groups (δ 3.87–3.91 ppm), and the α,β-unsaturated system (δ 8.0–8.17 ppm, J=15.6HzJ = 15.6 \, \text{Hz}) are key identifiers. Coupling constants confirm trans-configuration in the chalcone moiety .
  • 13C^{13}C-NMR : Carbonyl signals (~160–180 ppm) and aromatic carbons (~100–150 ppm) provide structural confirmation .
  • UV-Vis : Absorption maxima (~320–350 nm) indicate π→π* transitions in the conjugated system .

Q. What structural features influence the compound’s reactivity and stability?

  • Methodological Answer :

  • Electron-Donating Groups : Methoxy substituents at positions 2,5 (phenyl ring) and 7 (coumarin) enhance electron density, affecting electrophilic substitution patterns.
  • Conjugation : The α,β-unsaturated ketone increases susceptibility to nucleophilic attack (e.g., Michael addition). Stability is pH-dependent, with degradation observed under strong acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HSQC/NOESY to resolve overlapping signals (e.g., aromatic protons).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning (e.g., confirming methoxy group orientation) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, aligning with experimental data .

Q. What strategies improve synthesis yield and purity for scale-up studies?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography (silica gel, hexane/EtOAc).
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or ionic liquids may reduce side reactions.
  • HPLC-Purification : Ensure >95% purity for biological assays, with mobile phases adjusted for methoxy-group retention .

Q. How can computational methods predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450, kinases). Focus on hydrogen bonding with methoxy groups and π-stacking with aromatic residues.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~2.5, moderate bioavailability) and toxicity (e.g., hepatotoxicity risk via methoxy metabolism) .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). Store in airtight containers at 4°C to prevent oxidation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Avoid aquatic release due to potential bioaccumulation (H400) .

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